molecular formula C6H9ClN2 B6234975 2-chloro-1,4,5-trimethyl-1H-imidazole CAS No. 212691-92-4

2-chloro-1,4,5-trimethyl-1H-imidazole

Cat. No.: B6234975
CAS No.: 212691-92-4
M. Wt: 144.6
InChI Key:
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Description

2-Chloro-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-1,4,5-trimethylimidazole-3-carboxaldehyde with ammonia or primary amines. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Lewis acids), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

  • Substituted imidazole derivatives
  • Oxidized imidazole derivatives
  • Reduced imidazole derivatives

Mechanism of Action

The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,4,5-trimethyl-1H-imidazole is unique due to the specific arrangement of chlorine and methyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

212691-92-4

Molecular Formula

C6H9ClN2

Molecular Weight

144.6

Purity

95

Origin of Product

United States

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